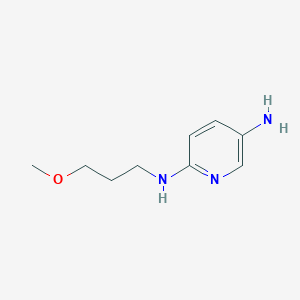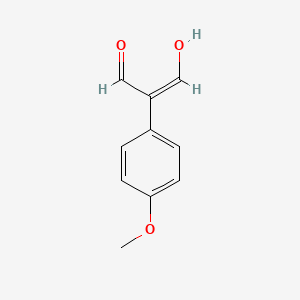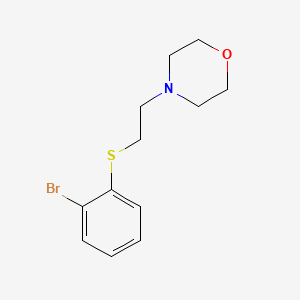
N-(1,1-dioxothiolan-3-yl)-N',N'-diethylpropane-1,3-diamine
概要
説明
“N-(1,1-dioxothiolan-3-yl)-N’,N’-diethylpropane-1,3-diamine” is a chemical compound. It is an amine derivative of a dioxothiolane . Dioxothiolanes are cyclic sulfites with two oxygen atoms and one sulfur atom in a three-membered ring .
Synthesis Analysis
The synthesis of similar compounds, such as potassium (1,1-dioxothiolan-3-yl)-dithiocarbamate, involves the reaction between amines and carbon disulfide, catalyzed by a strong base . The main synthetic route to dithiocarbamates is based on the interaction between the corresponding amine and CS2 in the presence of a strong base .Molecular Structure Analysis
The molecular structure of “N-(1,1-dioxothiolan-3-yl)-N’,N’-diethylpropane-1,3-diamine” would likely include a dioxothiolane ring attached to a propane-1,3-diamine moiety via an amine linkage .Chemical Reactions Analysis
The chemical reactions involving similar compounds are typically influenced by solvent effects and the solubility of some reagents . The rate of dithiocarbamate formation increases with the increase of the dielectric permittivity of the solvent .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(1,1-dioxothiolan-3-yl)-N’,N’-diethylpropane-1,3-diamine” would depend on its specific structure. Similar compounds, such as N-(1,1-dioxothiolan-3-yl)formamide, have properties like density, melting point, boiling point, etc., that can be determined experimentally .科学的研究の応用
N-(1,1-dioxothiolan-3-yl)-N',N'-diethylpropane-1,3-diamine is a compound involved in various scientific investigations due to its unique chemical properties. Although direct references to this specific compound in research are limited, exploring related chemical structures and applications can provide insights into its potential uses. The compound's structural features suggest relevance in fields such as polymer science, drug delivery systems, and the synthesis of novel organic compounds.
Polymer Science and Material Engineering
The structural motifs of N-(1,1-dioxothiolan-3-yl)-N',N'-diethylpropane-1,3-diamine suggest potential applications in the development of novel polymers and materials. Research in polymer science often explores compounds with unique functionalities for applications in coatings, adhesives, and elastomers. For instance, sulfur-containing organosilicon compounds have been investigated for their properties and applications in rubber compositions and ion-exchanging materials (Vlasova, Sorokin, & Oborina, 2017)(Vlasova, Sorokin, & Oborina, 2017). Similar compounds are explored for their environmental resistance and mechanical properties, indicating a potential area of application for N-(1,1-dioxothiolan-3-yl)-N',N'-diethylpropane-1,3-diamine in material engineering.
Drug Delivery Systems
Compounds with specific functionalities, such as those found in N-(1,1-dioxothiolan-3-yl)-N',N'-diethylpropane-1,3-diamine, may find applications in the development of drug delivery systems. The inclusion of sulfur and nitrogen groups can afford these molecules unique biological interactions, potentially useful for targeted drug delivery or as part of biodegradable polymers. Research into similar compounds focuses on their biocompatibility and ability to conjugate with therapeutic agents for controlled release (Cheong, Ekkati, & Sun, 2018)(Cheong, Ekkati, & Sun, 2018).
Synthesis of Novel Organic Compounds
The chemical structure of N-(1,1-dioxothiolan-3-yl)-N',N'-diethylpropane-1,3-diamine suggests its utility in synthetic organic chemistry as a precursor or intermediate for the synthesis of more complex molecules. Compounds containing both nitrogen and sulfur functionalities are of interest in the synthesis of pharmaceuticals, agrochemicals, and organocatalysts. For example, N-halo reagents, which include functionalities similar to those in the compound of interest, are utilized in various organic transformations, highlighting the compound's potential versatility in synthetic applications (Kolvari et al., 2007)(Kolvari et al., 2007).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N',N'-diethylpropane-1,3-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2O2S/c1-3-13(4-2)8-5-7-12-11-6-9-16(14,15)10-11/h11-12H,3-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPLKEQUSHJHMGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCNC1CCS(=O)(=O)C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-[(3,5-Dimethylisoxazol-4-yl)methoxy]phenyl acetone](/img/structure/B3141962.png)

![1-[(4-Bromophenyl)methyl]-4,4-difluoropiperidine](/img/structure/B3141971.png)

![9-Aminomethyl-1-methyl-3,6-diaza-tricyclo[4.3.1.1*3,8*]undecan-9-ol](/img/structure/B3141977.png)


![3-[(4-Methoxy-benzylamino)-methyl]-7-methyl-1H-quinolin-2-one](/img/structure/B3142009.png)
![3-[(4-Methoxy-benzylamino)-methyl]-8-methyl-1H-quinolin-2-one](/img/structure/B3142011.png)
![8-[[(4-methoxyphenyl)methylamino]methyl]-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinolin-7-one](/img/structure/B3142012.png)

![N-[4-(2-{[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]amino}-1,3-thiazol-4-yl)phenyl]acetamide](/img/structure/B3142037.png)